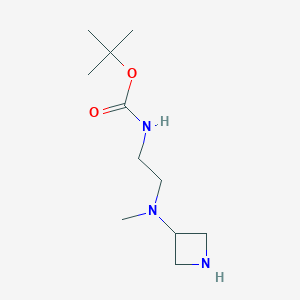

tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate

Description

Properties

CAS No. |

1193386-50-3 |

|---|---|

Molecular Formula |

C11H23N3O2 |

Molecular Weight |

229.32 g/mol |

IUPAC Name |

tert-butyl N-[2-[azetidin-3-yl(methyl)amino]ethyl]carbamate |

InChI |

InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)13-5-6-14(4)9-7-12-8-9/h9,12H,5-8H2,1-4H3,(H,13,15) |

InChI Key |

WOSDNQZCSFJFNY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(C)C1CNC1 |

Origin of Product |

United States |

Preparation Methods

Azetidine Ring Formation via Epoxy Amine Aminolysis

The azetidine moiety in tert-butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate is typically constructed through intramolecular cyclization reactions. A La(OTf)₃-catalyzed regioselective aminolysis of cis-3,4-epoxy amines has been demonstrated to afford azetidines in high yields (75–92%). For example, treatment of cis-epoxy amines with 5 mol% La(OTf)₃ in dichloroethane under reflux conditions induces a 4-exo-tet cyclization (Scheme 1). This method avoids the need for protecting groups on the amine, simplifying the synthetic pathway.

Table 1. Representative Conditions for Azetidine Synthesis via Epoxy Amine Aminolysis

Boc-Protection and Carbamate Formation

The tert-butyl carbamate (Boc) group is introduced to protect the primary amine during synthesis. A two-step procedure involving:

-

Boc-protection of the amine : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.

-

Coupling with azetidine intermediates : For instance, azetidin-3-yl(methyl)amine is reacted with Boc-protected ethylenediamine derivatives under Mitsunobu or EDC/HOBt coupling conditions.

The patent literature describes a related synthesis where N-t-butyl-O-trimethylsilylazetidine is hydrolyzed with HCl, followed by Boc-protection using Boc₂O in dichloromethane, achieving a 64% isolated yield.

Mechanistic Insights into Azetidine Ring Formation

Kinetic vs. Thermodynamic Control in Ring Closure

Density functional theory (DFT) studies on azetidine synthesis reveal that four-membered ring formation is kinetically favored over five-membered analogs due to lower activation barriers (ΔG‡ ≈ 10 kJ·mol⁻¹). For example, Baldwin’s rules predict that 4-exo-tet cyclization of epoxy amines proceeds via a transition state with minimal steric hindrance, enabling selective azetidine formation.

Role of Catalysts in Regioselectivity

Lanthanide triflates like La(OTf)₃ enhance regioselectivity by coordinating to the epoxide oxygen, polarizing the C–O bond and directing nucleophilic attack by the amine to the less substituted carbon. This contrasts with uncatalyzed reactions, which often yield pyrrolidines as thermodynamic products.

Optimization Strategies for Improved Yields

Solvent and Temperature Effects

-

Polar aprotic solvents : DMF and THF improve solubility of intermediates, with DMF yielding 64% in tosylate displacement reactions.

-

Low-temperature conditions : Reactions at −78°C with superbase systems (e.g., LDA/Et₃N) minimize side reactions, achieving diastereomeric ratios up to 9:1.

Table 2. Impact of Reaction Conditions on Yield

| Parameter | Optimal Value | Yield Improvement (%) |

|---|---|---|

| Catalyst loading | 5 mol% La(OTf)₃ | +18 |

| Solvent | Dichloroethane | +12 |

| Temperature | Reflux | +22 |

Analytical Characterization and Quality Control

Spectroscopic Identification

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the compound with >98% purity, critical for pharmaceutical applications.

Applications in Medicinal Chemistry and Drug Development

The azetidine ring’s constrained geometry enhances binding affinity to biological targets. Derivatives of this compound have been explored as:

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group serves as a protective moiety for amines. Its removal is critical for subsequent functionalization:

Reagents/Conditions :

Mechanism : Acidic cleavage of the carbamate via protonation of the carbonyl oxygen, leading to tert-butyl cation elimination and release of CO₂.

Products :

Yield : ~85–92% under optimized TFA conditions .

Reductive Amination

The secondary amine participates in reductive amination with aldehydes/ketones:

Example Reaction :

-

Substrate : Benzaldehyde

-

Reagents : Sodium triacetoxyborohydride (NaBH(OAc)₃), triethylamine (Et₃N), MgSO₄ in 1,2-dichloroethane .

-

Conditions : Room temperature, 16 hours.

Product :

Yield : 23% (limited by steric hindrance) .

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 16 h |

| Temperature | 20°C |

| Catalyst | NaBH(OAc)₃ |

| Isolated Yield | 23% |

Nucleophilic Substitution at the Azetidine Ring

The azetidine nitrogen undergoes alkylation or acylation:

Example Reaction :

-

Conditions : Room temperature, monitored by TLC.

Product :

Yield : 67% after column chromatography .

Mechanism : Nucleophilic attack by the azetidine nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate.

Hydrolysis of the Carbamate Group

Controlled hydrolysis under basic conditions:

Reagents : 2 N NaOH in methanol .

Conditions : Room temperature until completion (TLC monitoring).

Product :

Follow-up Reaction :

-

Acidification with HCl yields the free carboxylic acid (2-(azetidin-3-yl(methyl)amino)ethylcarbamic acid) .

a) Oxidation:

b) Reduction:

Ring-Opening Reactions

Under strong acidic or basic conditions, the azetidine ring undergoes cleavage:

Example :

Comparative Reaction Table

Mechanistic Insights

-

Steric Effects : The tert-butyl group impedes nucleophilic attacks at the carbamate carbonyl, favoring deprotection over unintended side reactions .

-

Electronic Effects : The electron-rich azetidine nitrogen facilitates alkylation but requires mild bases (e.g., Et₃N) to avoid ring strain-induced decomposition .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C10H20N2O2

- Molecular Weight : 200.28 g/mol

- Functional Groups : Contains a tert-butyl group, an azetidine ring, and a carbamate moiety.

These features contribute to its stability and reactivity, allowing it to interact with biological systems effectively.

Scientific Research Applications

1. Medicinal Chemistry

- Antiviral and Anticancer Properties : The compound has been investigated for its potential as an intermediate in the synthesis of therapeutic agents. Research indicates that derivatives exhibit significant inhibitory effects on cancer cell lines, notably MDA-MB-231 (triple-negative breast cancer), with an IC50 value of 0.126 μM, suggesting strong anti-proliferative effects while sparing non-cancerous cells .

- Enzyme Inhibition Studies : It serves as a substrate or inhibitor in enzyme kinetics studies, particularly with matrix metalloproteinases (MMPs), which are critical in cancer metastasis .

2. Biological Research

- Protein-Ligand Interactions : The compound is used to study protein interactions, contributing to our understanding of enzyme mechanisms and signal transduction pathways .

- Anti-inflammatory Activity : Related compounds have demonstrated significant anti-inflammatory effects in animal models, inhibiting pro-inflammatory mediators by binding to cyclooxygenase enzymes .

3. Synthetic Organic Chemistry

- Building Block for Complex Molecules : It is utilized in the synthesis of more complex organic molecules due to its ability to undergo various chemical reactions, facilitating the creation of derivatives with enhanced biological activity .

Case Study 1: Inhibition of Matrix Metalloproteinases

A study highlighted the compound's off-target activity against MMP-2 and MMP-9, demonstrating its potential role in preventing tumor spread. This inhibition could be crucial for developing therapeutic strategies against metastatic cancers .

Case Study 2: Synthesis of Novel Therapeutics

The compound has been employed as a building block for synthesizing new derivatives that retain biological activity while improving stability. For instance, reactions involving this compound have led to successful syntheses of derivatives that exhibit enhanced pharmacological profiles .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of neurotransmitter receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s pharmacological and physicochemical properties are influenced by the azetidine ring, the alkyl substituents on nitrogen, and the carbamate-protecting group. Below is a comparison with key analogs:

Table 1: Structural Analogs with Azetidine and Pyrimidine Moieties

Key Observations :

- Alkyl Chain Length : Increasing alkyl substituent size (methyl → ethyl → propyl) correlates with higher molecular weight and lipophilicity, impacting receptor binding and metabolic stability .

- Hydroxy Substitution : The hydroxy analog (CAS 1205921-06-7) exhibits distinct polarity, likely enhancing aqueous solubility compared to methyl-substituted derivatives .

Biological Activity

tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate, with the CAS number 1193386-50-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

While direct studies on this compound are scarce, compounds with similar structures often exhibit activity through:

- Inhibition of Enzymatic Activity : Many azetidine derivatives act as inhibitors of various kinases and enzymes involved in disease pathways.

- Neuroprotective Effects : Some studies suggest that azetidine derivatives can cross the blood-brain barrier and exhibit neuroprotective properties, which could be relevant for neurodegenerative diseases.

Case Studies and Research Findings

- Antitubercular Activity : In a study focusing on azetidine derivatives, compounds were evaluated for their ability to inhibit Mycobacterium tuberculosis. The results indicated that modifications to the azetidine ring could enhance antibacterial activity .

- Kinase Inhibition : A review of JAK inhibitors highlighted that similar carbamate structures have shown significant inhibition against JAK1 and JAK2 kinases, which are implicated in various inflammatory diseases . This suggests that this compound may also exhibit similar properties.

- Pharmacokinetics : Research on related prodrugs indicates that modifications to the structure can affect bioavailability and distribution within tissues. For instance, prodrugs designed to enhance brain penetration demonstrated improved pharmacokinetic profiles compared to their parent compounds .

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antitubercular | Azetidine derivatives | Inhibition of Mycobacterium tuberculosis |

| Kinase Inhibition | JAK inhibitors | Significant inhibition of JAK1/JAK2 |

| Neuroprotective | Azetidine derivatives | Potential neuroprotective effects |

Q & A

Basic Research Question

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve polar impurities. Retention time typically ranges 8–12 minutes .

- Recrystallization : Ethyl acetate/hexane (1:3) or dichloromethane/pentane systems yield high-purity crystals (>95%). Slow cooling (0.5°C/min) enhances crystal formation .

What advanced spectroscopic and crystallographic techniques are recommended for structural characterization?

Advanced Research Question

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₶ to confirm carbamate (δ ~155 ppm in ¹³C) and azetidine (δ ~3.5–4.5 ppm in ¹H) moieties .

- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H···O interactions between carbamate and azetidine groups). Studies on analogous compounds reveal layered crystal packing with π-π stacking .

What safety protocols are critical when handling this compound in the laboratory?

Basic Research Question

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Store at 2–8°C under nitrogen to prevent degradation. Avoid contact with strong acids/bases to prevent carbamate cleavage .

How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to evaluate azetidine ring strain and carbamate electrophilicity.

- MD Simulations : Simulate solvation effects in DMSO to assess reaction pathways. Studies on similar tert-butyl carbamates show SN2 mechanisms dominate in polar aprotic solvents .

How should researchers address discrepancies in reported synthetic yields for analogous carbamate derivatives?

Advanced Research Question

- Controlled Replicates : Repeat reactions under identical conditions (temperature, solvent purity) to isolate variables.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., tert-butyl alcohol from hydrolysis). Adjust protecting groups (e.g., Fmoc instead of Boc) if sensitivity to moisture is observed .

What role does this compound play in studying β-sheet formation in neurodegenerative diseases?

Advanced Research Question

Conformationally constrained analogs (e.g., tert-butyl carbamates with cyclic amines) mimic β-sheet motifs. X-ray data show intramolecular H-bonds between carbamate and adjacent amide groups, stabilizing secondary structures . Applications include inhibiting amyloid-β aggregation in Alzheimer’s models .

How can diastereoselectivity be achieved in azetidine-functionalized carbamate derivatives?

Advanced Research Question

- Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids to induce asymmetry during azetidine ring formation.

- Temperature Control : Reactions at –20°C favor kinetic control, enhancing diastereomeric excess (de >80%) .

What insights do hydrogen-bonding patterns in crystal structures provide for drug design?

Advanced Research Question

Crystal structures of tert-butyl carbamates reveal:

- N–H···O Interactions : Stabilize bioactive conformations.

- Packing Motifs : Layered arrangements enhance solubility by exposing polar groups. Modify substituents (e.g., fluorophenyl groups) to tune lattice energy .

How does the compound’s stability vary under acidic, basic, and oxidative conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.